1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine
CAS No.: 1337041-66-3
Cat. No.: VC2734572
Molecular Formula: C9H9ClF3N
Molecular Weight: 223.62 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine - 1337041-66-3](/images/structure/VC2734572.png)
Specification
CAS No. | 1337041-66-3 |
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Molecular Formula | C9H9ClF3N |
Molecular Weight | 223.62 g/mol |
IUPAC Name | 1-[2-chloro-4-(trifluoromethyl)phenyl]ethanamine |
Standard InChI | InChI=1S/C9H9ClF3N/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5H,14H2,1H3 |
Standard InChI Key | SQDYNHWWIVDWAV-UHFFFAOYSA-N |
SMILES | CC(C1=C(C=C(C=C1)C(F)(F)F)Cl)N |
Canonical SMILES | CC(C1=C(C=C(C=C1)C(F)(F)F)Cl)N |
Introduction
Chemical Structure and Properties
1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine features a benzene ring with three key substituents: a chloro group at the 2-position (ortho position), a trifluoromethyl group at the 4-position (para position), and an ethanamine side chain. This arrangement gives the compound unique chemical and physical properties that make it valuable for various applications.
Physical and Chemical Properties
The basic physical and chemical properties of 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine are summarized in the following table:
Property | Value |
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CAS Number | 1337041-66-3 |
Molecular Formula | C₉H₉ClF₃N |
Molecular Weight | 223.62 g/mol |
IUPAC Name | 1-[2-chloro-4-(trifluoromethyl)phenyl]ethanamine |
MDL Number | MFCD24368262 |
InChI | InChI=1S/C9H9ClF3N/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5H,14H2,1H3 |
InChIKey | SQDYNHWWIVDWAV-UHFFFAOYSA-N |
SMILES | CC(C1=C(C=C(C=C1)C(F)(F)F)Cl)N |
The structural identifiers provided above enable precise identification of this compound in chemical databases and literature .
Structural Features
The unique structural features of 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine contribute significantly to its chemical behavior:
Chemical Reactivity
The reactivity of 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine can be predicted based on its structural features and information about similar compounds.
Reactions of the Amine Group
The primary amine functionality in 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine can participate in various reactions:
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Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile. Typical oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
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Reduction: Though already a primary amine, further transformations could include reduction reactions in conjunction with other reagents to form secondary or tertiary amines.
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Nucleophilic Reactions: As a nucleophile, the amine can participate in various addition and substitution reactions, including acylation, alkylation, and condensation reactions with carbonyl compounds.
Reactions Involving the Aromatic Ring
The aromatic ring with its substituents offers additional reactivity options:
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Substitution Reactions: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents.
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Metal-Catalyzed Coupling: The chloro substituent provides a potential site for various metal-catalyzed coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations .
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Directed Metalation: The presence of the chloro group could potentially direct metalation reactions to specific positions on the aromatic ring, enabling further functionalization .
Influence of the Trifluoromethyl Group
The trifluoromethyl group significantly influences the compound's reactivity:
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Electronic Effects: As a strong electron-withdrawing group, it deactivates the aromatic ring toward electrophilic aromatic substitution but may activate it toward nucleophilic aromatic substitution.
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Steric Effects: The bulky nature of the CF₃ group can affect the approach of reagents, potentially leading to altered regioselectivity in certain reactions.
Applications and Research Significance
Based on the properties of 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine and information about similar compounds, several potential applications can be identified.
Medicinal Chemistry Applications
The compound may serve as a valuable building block in medicinal chemistry for several reasons:
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Drug Development: The trifluoromethyl group has been shown to improve drug potency toward certain enzymes and can increase the metabolic stability and lipophilicity of drug candidates.
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Pharmacokinetic Enhancement: Incorporation of this structural motif into drug molecules could potentially improve their pharmacokinetic properties, enhancing bioavailability and reducing metabolic degradation.
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Structure-Activity Relationship Studies: The compound provides opportunities for studying how specific structural features affect biological activity, particularly the influence of fluorinated groups.
Synthetic Applications
As a functionalized building block, 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine has potential uses in organic synthesis:
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Intermediate Compound: It can serve as an intermediate in the synthesis of more complex molecules, particularly those requiring the incorporation of a trifluoromethylated aromatic moiety.
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Diversity-Oriented Synthesis: The compound offers multiple functional handles (amine, chloro group) for diversification, making it useful in the creation of compound libraries for screening purposes.
Material Science Applications
The unique structural features of the compound suggest potential applications in material science:
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Electronic Materials: Fluorinated aromatic compounds are often utilized in the development of materials with unique electronic properties.
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Optical Materials: The electronic distribution influenced by the trifluoromethyl group could contribute to interesting optical properties in derived materials.
Comparison with Structurally Related Compounds
Several structurally related compounds appear in the scientific literature, allowing for comparative analysis.
Positional Isomers
The properties of 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine can be compared with its positional isomers:
Compound | Key Structural Difference | CAS Number |
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1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine | Trifluoromethyl at 5-position instead of 4-position | 1270401-77-8 |
(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine | Chloro at 3-position instead of 2-position | Not specified in search results |
These positional changes can significantly impact the electronic distribution, steric hindrance, and consequently, the chemical reactivity and biological activity of these compounds.
Related Compounds with Different Substituents
Comparison with compounds having different substituents provides further insight:
Compound | Key Structural Difference | CAS Number |
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1-[2-Chloro-4-(difluoromethyl)phenyl]ethanamine | Difluoromethyl instead of trifluoromethyl | Not specified in search results |
2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | Hydroxyl group instead of amine | 1568044-40-5 |
1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone | Ketone instead of amine | 129322-81-2 |
The replacement of the trifluoromethyl group with a difluoromethyl group would likely result in altered electronic properties and reduced lipophilicity. Similarly, the replacement of the amine with a hydroxyl group or a ketone functionality would drastically change the reactivity profile of the molecule .
Supplier | Package Size | Price (USD) | Availability |
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Aaron Chemicals | 250 mg | $500.00 | 3-4 weeks |
Aaron Chemicals | 1 g | $800.00 | 3-4 weeks |
This pricing information indicates that the compound is primarily targeted at research applications rather than large-scale industrial use .
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